BenchChemオンラインストアへようこそ!

8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine

Lipophilicity Drug-likeness LogP optimization

8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine (CAS 66643-52-5) is a fused pyridazine–oxazine heterocyclic building block with molecular formula C₇H₈ClN₃O and molecular weight 185.61 g·mol⁻¹. It bears a single chlorine substituent at the 8-position of the pyridazine ring and an N-methyl group at the 4-position of the oxazine ring.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61
CAS No. 66643-52-5
Cat. No. B2560008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine
CAS66643-52-5
Molecular FormulaC7H8ClN3O
Molecular Weight185.61
Structural Identifiers
SMILESCN1CCOC2=C(N=NC=C21)Cl
InChIInChI=1S/C7H8ClN3O/c1-11-2-3-12-6-5(11)4-9-10-7(6)8/h4H,2-3H2,1H3
InChIKeyBLAZWSLDVGWXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine (CAS 66643-52-5): Heterocyclic Building Block Procurement Guide


8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine (CAS 66643-52-5) is a fused pyridazine–oxazine heterocyclic building block with molecular formula C₇H₈ClN₃O and molecular weight 185.61 g·mol⁻¹ [1]. It bears a single chlorine substituent at the 8-position of the pyridazine ring and an N-methyl group at the 4-position of the oxazine ring . The compound is supplied as a research intermediate for medicinal chemistry and organic synthesis, with commercial purity typically ranging from 95% to 97% .

Why 8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine Cannot Be Swapped with In-Class Analogs Without Consequence


Pyridazino[4,5-b][1,4]oxazine congeners sharing the same core scaffold exhibit quantifiably distinct physicochemical properties that preclude simple interchange. A single additional chlorine atom (moving from 8-Cl to 5,8-dichloro) increases XLogP₃ by 0.9 log units and molecular weight by 34.44 g·mol⁻¹, while complete chlorine removal drops XLogP₃ by 1.0 log unit relative to the 8-Cl parent [1]. Shifting the methyl group from the N4 to the C3 position yields a constitutional isomer (CAS 2977159-61-6) with identical molecular formula but divergent reactivity in cyclization-based synthetic routes . Differences in halogen count also alter GHS hazard classification profiles—the mono-chloro target carries H319 (serious eye irritation), whereas the 5,8-dichloro analog carries H320 (eye irritation) [2]. These quantitative differences directly impact synthetic route design, purification strategy, and laboratory handling protocols.

Quantitative Differentiation of 8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine from Closest Analogs: A Comparator-Based Evidence Guide


XLogP₃ Lipophilicity Comparison: 0.9-Log-Unit Separation from 5,8-Dichloro Analog and Full 1.0-Log-Unit Separation from Des-Chloro Analog

The target compound's computed XLogP₃-AA of 0.7 positions it as an intermediate-lipophilicity building block—0.9 log units more hydrophilic than the 5,8-dichloro analog (XLogP₃ 1.6) and 1.0 log unit more lipophilic than the des-chloro analog (XLogP₃ −0.3) [1]. A ∆logP of 0.9 corresponds to an approximately 8-fold difference in octanol–water partition coefficient, meaning the 5,8-dichloro congener will partition substantially more into organic phases during extraction and chromatography, and will exhibit higher non-specific protein binding if incorporated into a bioactive molecule [2]. The des-chloro analog, with a negative logP, will preferentially reside in aqueous media.

Lipophilicity Drug-likeness LogP optimization

Molecular Weight and Halogen Count: 185.61 Da (1 Cl) vs. 220.05 Da (2 Cl) vs. 151.17 Da (0 Cl)

The target compound (MW 185.61 g·mol⁻¹) occupies a distinct molecular-weight bin between the des-chloro analog (151.17 g·mol⁻¹) and the 5,8-dichloro analog (220.05 g·mol⁻¹) [1][2][3]. The 34.44 g·mol⁻¹ increase from the mono-chloro to the dichloro species represents an 18.6% mass gain attributable to a single additional chlorine atom at the 5-position. This mass difference affects chromatographic retention time, mass spectrometry detection sensitivity (isotopic pattern: one Cl gives a distinctive [M]:[M+2] ratio of approximately 3:1; two Cl atoms produce a more complex 9:6:1 pattern), and compliance with lead-likeness guidelines (e.g., rule-of-three fragment screening, where MW <300 is desirable but every 35 Da increment reduces ligand efficiency) [4].

Molecular weight Halogen substitution Lead-likeness

GHS Hazard Profile Differentiation: H319 (Serious Eye Irritation) for 8-Cl vs. H320 (Eye Irritation) for 5,8-Dichloro Analog

The target compound carries the GHS hazard statement H319 ('Causes serious eye irritation') along with H302, H315, and H335 . In contrast, the 5,8-dichloro analog is classified with H320 ('Causes eye irritation'), a lower-severity eye hazard category [1]. This difference in eye irritation severity classification (H319 = Category 2 vs. H320 = Category 2B under some GHS implementations) means the mono-chloro target compound requires more stringent eye protection protocols (e.g., sealed goggles rather than safety glasses) and may trigger different local regulatory reporting thresholds depending on jurisdiction [2]. Both compounds share H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation), but the divergence in ocular hazard is compound-specific.

Safety GHS classification Laboratory handling

Procurement Economics: Target Compound at $1,310/g vs. 5,8-Dichloro Analog at $215/g from Common Vendor

From a single vendor (AChemBlock), the target compound at 97% purity is listed at $1,310 per gram, while the 5,8-dichloro analog (also 97% purity, same vendor) is listed at $215 per gram—approximately a 6.1-fold price differential . At the 250 mg scale, the target is $525 vs. the 5,8-dichloro analog at approximately $54 (proportional from 1 g pricing), representing a ~9.7-fold difference. The target compound purity range spans 95% (Fluorochem, AKSci) to 97% (AChemBlock) , while the 5,8-dichloro analog is generally available at 97–98% . This price disparity likely reflects lower synthetic demand and/or a less optimized manufacturing route for the mono-chloro target compared to the more widely stocked dichloro building block.

Procurement cost Supply chain Building block sourcing

Halogen Substitution Architecture: Single 8-Cl vs. 5,8-DiCl Differentiation for Sequential Cross-Coupling Strategies

The target compound bears a single chlorine at the 8-position (ortho to the pyridazine N₂ nitrogen), whereas the 5,8-dichloro analog presents two electronically differentiated chlorine atoms—one at the 8-position and one at the 5-position (para to N₂) [1][2]. In pyridazine systems, chlorine at the position ortho to a ring nitrogen (8-Cl) is generally more activated toward nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-coupling than chlorine at the 5-position, due to the electron-withdrawing effect of the adjacent nitrogen [3]. This electronic differentiation in the 5,8-dichloro analog permits sequential functionalization (first at 8-Cl, second at 5-Cl), whereas the mono-chloro target offers a single, predictable site for derivatization without chemoselectivity concerns. The des-chloro analog lacks any halogen handle entirely, precluding direct cross-coupling without prior C–H activation.

Cross-coupling C–Cl functionalization Sequential derivatization

Optimal Procurement and Research Application Scenarios for 8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine


Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity (XLogP₃ = 0.7) with a Single Halogen Vector

When constructing a fragment library for SPR or thermal-shift screening, the target compound's XLogP₃ of 0.7 places it within the optimal fragment-likeness window (logP 0–3, MW <300). In contrast, the 5,8-dichloro analog (XLogP₃ 1.6) drifts toward higher lipophilicity that may promote non-specific binding, while the des-chloro analog (XLogP₃ −0.3) risks poor membrane permeability if fragments are progressed. The single 8-Cl handle provides one vector for hit expansion via Suzuki or Buchwald-Hartwig coupling without the chemoselectivity complications of the 5,8-dichloro scaffold [1][2].

Medicinal Chemistry Lead Optimization Campaigns Where Mono-Chlorine Substitution Is Required for Target Engagement

In lead series where the 8-chloropyridazine motif has been identified as a pharmacophoric element (e.g., engaging a halogen-bond donor in the target protein's binding pocket), the mono-chloro target is the direct source of this substructure. The 5,8-dichloro analog introduces a second chlorine at the 5-position that may sterically clash with the protein surface or alter the electronic properties of the pyridazine ring. SAR studies can systematically compare the mono- and di-chloro congeners using consistent synthetic methodology from their respective building blocks [3].

Laboratory-Scale Synthesis Where GHS H319 Eye Hazard Triggers Specific PPE and Engineering Controls

For laboratories operating under strict GHS-aligned safety protocols, the target compound's H319 (serious eye irritation) classification mandates use of indirectly vented safety goggles and an emergency eyewash station within 10 seconds' travel. The 5,8-dichloro analog's H320 (eye irritation) classification may, in some jurisdictions, permit the use of standard safety glasses. Procurement decisions involving multi-gram scale-up should factor in this differential hazard severity when planning facility safety requirements .

Synthetic Methodology Development Exploiting Ortho-Nitrogen-Activated C–Cl Bonds in Fused Heterocycles

The target compound serves as a model substrate for investigating the relative reactivity of C–Cl bonds positioned ortho to a pyridazine ring nitrogen. Its single chlorine at the 8-position enables clean kinetic studies of oxidative addition to Pd(0) without competing pathways from a second C–Cl bond. Comparative studies using the 5,8-dichloro analog can then probe the electronic communication between the 5-Cl and 8-Cl positions, informing the design of sequential one-pot cross-coupling protocols applicable to the broader pyridazino-oxazine scaffold class [1][2].

Quote Request

Request a Quote for 8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.